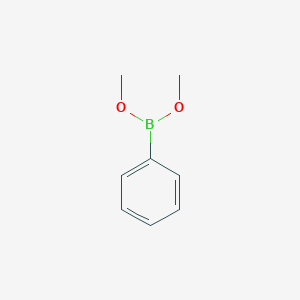

Boronic acid, phenyl-, dimethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Boronic acids and their esters are synthesized through various methods, including esterification of boronic acids with diols and dehydrating techniques. For instance, boronic esters derived from phenyl boronic acid using tartaric acid, dimethyl tartrate, and dibenzyl tartrate as diols have been synthesized through simple dehydrating techniques, showcasing a pathway for creating these compounds which can be useful in asymmetric synthesis (Montiel et al., 2014).

Molecular Structure Analysis

Molecular structure analyses of boronic acids and their derivatives, including esters, have been explored using various spectroscopic methods. For example, studies on substituted phenylboronic acids and their derivatives have been conducted using 17O NMR spectroscopy to evaluate the influence of substituents on the chemical shift, revealing insights into their molecular structure and behavior in solution (Gierczyk et al., 2013).

Chemical Reactions and Properties

Boronic acids engage in various chemical reactions, forming stable compounds that can undergo transformations. The formation of boronic esters from boronic acids and diols through transesterification shows the versatility of these compounds in chemical synthesis. For instance, a method for forming boronic acid esters from corresponding boronic acids through simple grinding without a solvent has been reported, highlighting an environmentally benign approach to synthesis (Schnürch et al., 2007).

Physical Properties Analysis

The study of boronic acids and esters extends to their physical properties, including their stability and interaction with other molecules. Research on the stability of boronic esters, such as 2-(phenyl)-1,3,2-dioxaborolane, with various diols, has provided insights into the factors influencing the stability and reactivity of these compounds, demonstrating the importance of structural effects on their physical properties (Roy & Brown, 2007).

科学研究应用

Organic Room-Temperature Phosphorescent (RTP) and Mechanoluminescent (ML) Materials

Aryl boronic acids, including phenyl boronic acid dimethyl ester derivatives, have been explored for their potential in creating organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. Cyclic esterification of non-RTP and ML active aryl boronic acids with dihydric alcohols has shown to significantly enhance their RTP emission lifetimes and brightness, making them suitable for applications in organic photonics and electronics. This suggests that the cyclic borates formed through esterification play a crucial role in dictating the optical properties of the materials due to their impact on molecular packing structures and intermolecular interactions (Zhang et al., 2018).

Asymmetric Synthesis

Phenyl boronic acid dimethyl ester and its derivatives have been synthesized for use in asymmetric synthesis. The synthesis process involves simple dehydration techniques, offering a pathway to create boronic esters derived from various boronic and diboronic acids. These compounds hold potential in asymmetric synthesis, showcasing the versatility of boronic ester chemistry in the creation of complex organic molecules (Montiel et al., 2014).

Protective Groups for Diols

The application of phenylboronic esters as protective groups for diols under mild conditions has been demonstrated. These cyclic boronic esters offer water and air stability, are tolerant to various organic transformations, and can be deprotected under mild conditions. This methodology supports the synthesis of highly conjugated natural products, showcasing the utility of boronic esters in complex organic syntheses (Shimada et al., 2018).

Cancer Therapy Drug Delivery

Boronic acid-functionalized nanocarriers, including those derived from phenylboronic acid dimethyl ester, have shown significant promise in tumor-targeting drug delivery systems for cancer therapy. The recognition ability of boronic acids to polyol residues on cell membranes, especially sialic acid groups overexpressed on tumor cells, highlights their potential in ligand-mediated tumor targeting. Furthermore, boron neutron capture therapy agents based on boronic ester chemistry are emerging as efficient transporters of boron to tumors, indicating a growing potential in cancer treatment (Wang et al., 2015).

未来方向

Given the promising properties of boronic acids, there is a growing interest in extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

属性

IUPAC Name |

dimethoxy(phenyl)borane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c1-10-9(11-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMJJGCCNUPJBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158896 |

Source

|

| Record name | Boronic acid, phenyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boronic acid, phenyl-, dimethyl ester | |

CAS RN |

13471-35-7 |

Source

|

| Record name | Boronic acid, phenyl-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013471357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boronic acid, phenyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)